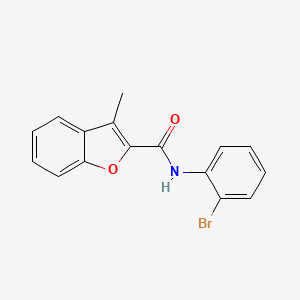

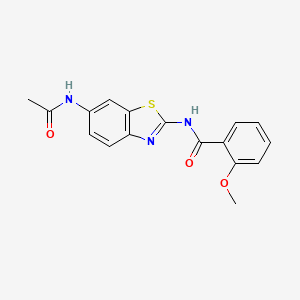

N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

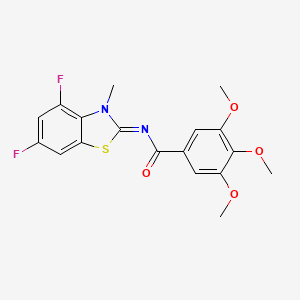

“N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, 11B NMR spectroscopy has been used to determine the pKa of the most commonly used phenyl boronic acids .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been studied. For instance, endo-5-norbornene-2,3-dimethanol has been found to promote an asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2-Bromophenyl)benzamide, have been reported . It has a molecular weight of 276.13 g/mol, a density of 1.5±0.1 g/cm3, and a boiling point of 291.0±23.0 °C at 760 mmHg .

科学的研究の応用

Synthesis and Chemical Properties

- A diversity-oriented synthesis approach involving the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction has been developed for the synthesis of highly functionalized benzofuran-2-carboxamides. This method allows for the efficient and versatile synthesis of compounds including N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide, providing moderate to good yields under controlled conditions (Han, Wu, & Dai, 2014).

- The reaction mechanisms of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea have been explored, leading to products through Eschenmoser coupling reaction, ring transformation, or dimerization. These findings contribute to the understanding of the reactivity and potential applications of brominated benzofuran compounds in synthetic chemistry (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Biological Activity and Therapeutic Potential

- New thiourea derivatives of benzofuran carboxamides have been synthesized and evaluated for their antipathogenic activity. These compounds showed significant anti-microbial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

- Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as new cholinesterase inhibitors. Some of these compounds exhibit potent butyrylcholinesterase inhibitory activity and show good inhibitory effects on Aβ self-aggregation, highlighting their potential in the treatment of neurodegenerative diseases (Abedinifar et al., 2018).

Methodological Advances

- A practical synthesis method for an orally active CCR5 antagonist has been developed, showcasing the utility of this compound derivatives in the development of therapeutic agents (Ikemoto et al., 2005).

- Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents demonstrates a novel approach to rapidly generate compounds with significant biological activities (Xie et al., 2014).

将来の方向性

特性

IUPAC Name |

N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXINEAIVFXGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

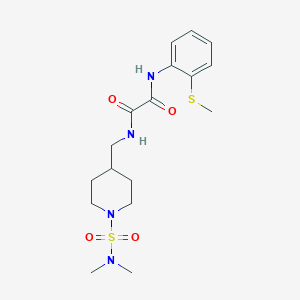

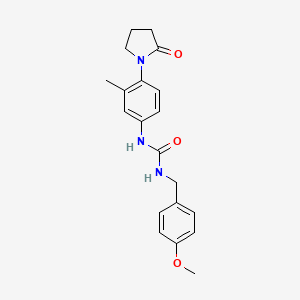

![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)

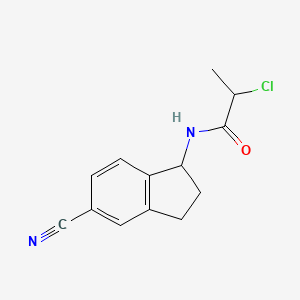

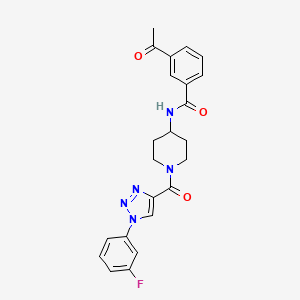

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)

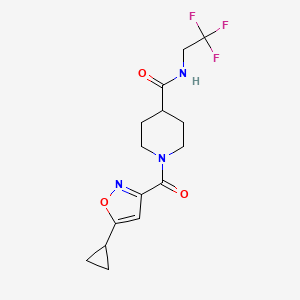

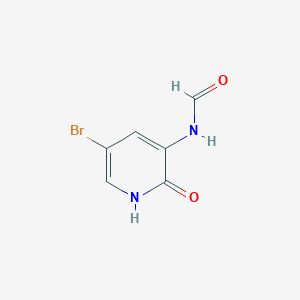

![4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2556025.png)